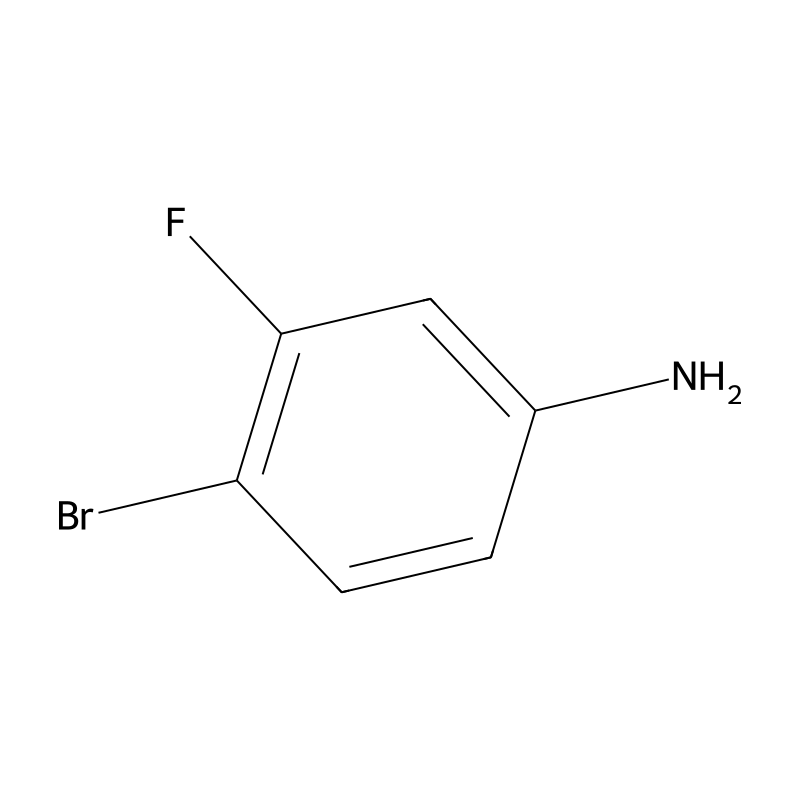

4-Bromo-3-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Bromo-3-fluoroaniline (CAS 656-65-5) is a highly specialized, bifunctional halogenated aromatic amine primarily utilized as a core building block in the synthesis of advanced active pharmaceutical ingredients (APIs), notably second-generation oxazolidinone antibacterials like Tedizolid. Structurally, it features an amine group, a meta-positioned fluorine atom, and a para-positioned bromine atom. This specific substitution pattern provides orthogonal reactivity: the amine can participate in amidation or Buchwald-Hartwig couplings, while the C-Br bond serves as a highly active handle for Suzuki-Miyaura cross-couplings. For industrial procurement, this compound is prioritized because it provides a pre-functionalized scaffold that bypasses complex, low-yielding late-stage halogenation steps required when using simpler anilines, directly improving process scalability and overall yield in pharmaceutical manufacturing [1].

Attempting to substitute 4-bromo-3-fluoroaniline with cheaper, simpler analogs like 3-fluoroaniline or 4-bromoaniline typically results in severe process inefficiencies. Using 3-fluoroaniline requires downstream halogenation (e.g., iodination with expensive reagents like I2 and CF3COOAg) to enable subsequent cross-coupling, which drastically reduces overall yield and introduces toxic organotin intermediates if Stille couplings are used [1]. Conversely, substituting with 4-bromoaniline omits the critical meta-fluorine atom, which is essential for the target binding affinity and pharmacokinetic profile of many downstream APIs. Furthermore, the combined electron-withdrawing effects of both halogens in 4-bromo-3-fluoroaniline precisely tune the basicity of the amine (pKa ~2.88), preventing unwanted side reactions that occur with the more basic 4-bromoaniline (pKa 3.86), making generic substitution unviable for optimized synthetic routes [2].

References

- [1] Li, G., et al. 'An Improved Efficient Synthesis of the Antibacterial Agent Torezolid.' Chemical & Pharmaceutical Bulletin, 63(2), 143-146 (2015).

- [2] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 9742 (3-Fluoroaniline) and related halogenated anilines.' PubChem Database.

API Synthesis Yield: 4-Bromo-3-fluoroaniline vs. 3-Fluoroaniline

In the synthesis of the antibacterial agent Tedizolid, the choice of starting material dictates the efficiency of the entire synthetic route. Using 3-fluoroaniline as the baseline precursor requires a five-step procedure involving a low-yielding late-stage iodination and a Stille cross-coupling that gives poor conversion (26%), resulting in a total API yield of just 6.2%. In contrast, utilizing 4-bromo-3-fluoroaniline as the starting material leverages the pre-installed para-bromine for a highly efficient Suzuki cross-coupling. This route reduces the synthesis to four steps and achieves a 46% overall yield. This represents a 7.4-fold increase in total process yield while simultaneously eliminating the need for toxic organostannane reagents and expensive silver salts [1].

| Evidence Dimension | Overall Synthesis Yield (Tedizolid API) |

| Target Compound Data | 46% yield (4 steps, via Suzuki coupling) |

| Comparator Or Baseline | 3-Fluoroaniline: 6.2% yield (5 steps, via late-stage iodination and Stille coupling) |

| Quantified Difference | 7.4-fold increase in total yield and elimination of 1 synthetic step |

| Conditions | Multi-step API synthesis comparing Costello's route (target) vs. Rhee and Im's route (comparator) |

Procuring the pre-brominated scaffold drastically improves API manufacturing economics and avoids toxic heavy-metal impurities.

Amine Basicity and Nucleophilicity Tuning

The dual halogenation of 4-bromo-3-fluoroaniline significantly alters the electronic environment of the primary amine compared to mono-halogenated analogs. The predicted pKa of 4-bromo-3-fluoroaniline is 2.88, making it substantially less basic than 4-bromoaniline (pKa 3.86) and 3-fluoroaniline (pKa 3.5). This attenuated basicity is a critical processability metric: it reduces the amine's susceptibility to unwanted oxidation during harsh reaction conditions and modulates its nucleophilicity. In complex multi-step syntheses, this precise electronic tuning prevents over-alkylation and allows for more controlled, selective amidation or Buchwald-Hartwig cross-coupling reactions without requiring excessive protecting group manipulations[1].

| Evidence Dimension | Amine pKa (Basicity) |

| Target Compound Data | 2.88 |

| Comparator Or Baseline | 4-Bromoaniline: 3.86 | 3-Fluoroaniline: 3.5 |

| Quantified Difference | 0.98 pKa unit reduction compared to 4-bromoaniline (nearly 10-fold decrease in basicity) |

| Conditions | Standard aqueous thermodynamic pKa prediction/measurement at 25°C |

The lower basicity prevents unwanted side reactions and oxidation, allowing for cleaner selective functionalization in complex API syntheses.

Cross-Coupling Efficiency and Regiocontrol

The para-bromo substituent in 4-bromo-3-fluoroaniline serves as an optimal electrophilic site for palladium-catalyzed cross-coupling reactions. The adjacent meta-fluorine exerts a strong inductive electron-withdrawing effect that activates the C-Br bond toward oxidative addition by palladium catalysts. Compared to non-fluorinated 4-bromoaniline, this activation allows Suzuki-Miyaura and Buchwald-Hartwig couplings to proceed under milder conditions or with lower catalyst loadings. Furthermore, unlike 3-fluoroaniline—which requires complex, low-yielding directed C-H activation to functionalize the para position—4-bromo-3-fluoroaniline provides absolute regiocontrol, ensuring that cross-coupling occurs exclusively at the C4 position, which is critical for maintaining the structural integrity of targeted pharmacophores .

| Evidence Dimension | Regiocontrol and C-C Bond Formation |

| Target Compound Data | Direct, regioselective C4 coupling via activated C-Br bond |

| Comparator Or Baseline | 3-Fluoroaniline: Requires complex C-H activation or late-stage halogenation |

| Quantified Difference | Eliminates the need for regioselective directing groups or harsh halogenation steps |

| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in pharmaceutical intermediate synthesis |

Procuring this compound guarantees exclusive C4 functionalization, preventing the formation of difficult-to-separate regioisomers during scale-up.

Commercial Synthesis of Oxazolidinone Antibacterials

4-Bromo-3-fluoroaniline is the premier starting material for the commercial-scale synthesis of Tedizolid and related second-generation oxazolidinones. Its pre-installed halogens perfectly match the API's pharmacophore, allowing manufacturers to utilize high-yielding Suzuki cross-coupling routes that double as a strategy to avoid toxic organotin intermediates and expensive late-stage iodination [1].

Development of Kinase Inhibitors and Antiviral Agents

In medicinal chemistry, the compound is widely procured as a building block for kinase inhibitors and antiviral agents. The attenuated basicity of the amine allows for selective amidation or Buchwald-Hartwig amination, while the fluorine atom enhances the lipophilicity and metabolic stability of the resulting drug candidates [2].

Synthesis of Advanced Fluorinated Terphenyls

The compound is utilized in the synthesis of lateral difluoro-substituted 4,4''-dialkyl- and 4,4''-alkoxyalkylterphenyls. The activated C-Br bond facilitates efficient iterative cross-coupling reactions necessary to build extended conjugated systems for specialized materials science and liquid crystal applications.

References

- [1] Li, G., et al. 'An Improved Efficient Synthesis of the Antibacterial Agent Torezolid.' Chemical & Pharmaceutical Bulletin, 63(2), 143-146 (2015).

- [2] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 9742 (3-Fluoroaniline) and related halogenated anilines.' PubChem Database.

XLogP3

GHS Hazard Statements

H302 (10.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (10.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types